molecular formula C19H25N3O2 B6620112 1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide

1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide

Cat. No.: B6620112
M. Wt: 327.4 g/mol
InChI Key: YQOCWLFGJIMOJS-UHFFFAOYSA-N
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Description

1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide is a complex organic compound featuring an indole ring system substituted with methyl groups and a piperidine ring with dimethylamino and carboxamide functionalities. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Properties

IUPAC Name

1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-12-7-8-16-15(13(12)2)10-17(20-16)19(24)22-9-5-6-14(11-22)18(23)21(3)4/h7-8,10,14,20H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOCWLFGJIMOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)N3CCCC(C3)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include:

  • Methylation: Introduction of methyl groups at the 4 and 5 positions of the indole ring.

  • Carbonylation: Formation of the carbonyl group at the 2-position of the indole ring.

  • Piperidine Formation: Construction of the piperidine ring, often through a cyclization reaction.

  • Dimethylation: Introduction of dimethylamino and carboxamide groups on the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the indole or piperidine moieties to their corresponding oxides.

  • Reduction: Reduction of the carbonyl group to an alcohol.

  • Substitution: Replacement of hydrogen atoms on the indole or piperidine rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Indole-2-carboxylic acid derivatives and piperidine-3-carboxylic acid derivatives.

  • Reduction Products: Indole-2-hydroxyl derivatives and piperidine-3-hydroxyl derivatives.

  • Substitution Products: Various substituted indole and piperidine derivatives.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole-2-carboxylic acid derivatives: These compounds share the indole core but differ in their substituents and functional groups.

  • Piperidine-3-carboxamide derivatives: These compounds have a similar piperidine ring but may have different substituents on the ring.

Uniqueness: 1-(4,5-dimethyl-1H-indole-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide is unique due to its specific combination of indole and piperidine rings with multiple methyl groups and dimethylamino and carboxamide functionalities. This combination may confer unique chemical and biological properties compared to other similar compounds.

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